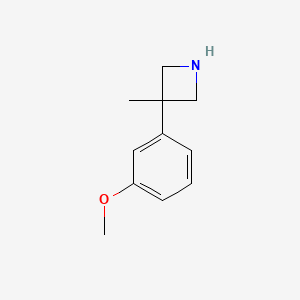

3-(3-methoxyphenyl)-3-methylazetidine

Description

Structure

3D Structure

Properties

CAS No. |

66968-19-2 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)-3-methylazetidine |

InChI |

InChI=1S/C11H15NO/c1-11(7-12-8-11)9-4-3-5-10(6-9)13-2/h3-6,12H,7-8H2,1-2H3 |

InChI Key |

KATCZHLLWHRLRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC1)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Azetidine Derivatives

Retrosynthetic Strategies for 3-(3-methoxyphenyl)-3-methylazetidine

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials.

The primary retrosynthetic disconnections for this compound involve the cleavage of the carbon-nitrogen bonds of the azetidine (B1206935) ring. Two logical bond disconnections, designated as (a) and (b), lead to plausible acyclic precursors.

Disconnection (a): Cleavage of one C-N bond suggests a precursor that can undergo an intramolecular cyclization. This leads to a 1,3-amino alcohol or a related derivative with a suitable leaving group at the 3-position. The key precursor identified through this disconnection is a 2-substituted-1,3-propanediol derivative.

Disconnection (b): A double disconnection of both C-N bonds at the same carbon points towards a [3+1] cycloaddition strategy. This approach is less common for this specific substitution pattern but remains a theoretical possibility.

Based on disconnection (a), the most viable precursors are those that can readily undergo an intramolecular nucleophilic substitution to form the four-membered ring. This typically involves a primary amine and a carbon atom bearing a good leaving group, separated by a three-carbon chain.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Type | General Structure | Rationale |

| 1,3-Haloamine | X-(CH2)2-C(CH3)(C6H4OCH3)-NH2 | The amino group can act as a nucleophile to displace the halide (X) in an intramolecular SN2 reaction, forming the azetidine ring. |

| 1,3-Amino alcohol | HO-CH2-CH2-C(CH3)(C6H4OCH3)-NH2 | The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) to facilitate intramolecular cyclization by the amine. |

The synthesis of the target molecule can be approached through either a linear or a convergent strategy.

Table 2: Comparison of Linear and Convergent Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step assembly of the molecule. differencebetween.comchemistnotes.com | Conceptually straightforward. | Lower overall yield for multi-step syntheses. wikipedia.org A failure in any step compromises the entire synthesis. |

| Convergent | Independent synthesis of fragments followed by their assembly. wikipedia.orgfiveable.me | Higher overall yield. differencebetween.comwikipedia.org Allows for parallel work on different parts of the molecule. fiveable.me Easier to optimize individual steps. | May require more complex planning and fragment coupling reactions. |

Contemporary Approaches to Azetidine Ring Formation

The construction of the strained four-membered azetidine ring requires specialized synthetic methods. Several contemporary approaches have been developed for the efficient formation of this heterocyclic system. magtech.com.cn

Intramolecular cyclization is a cornerstone of azetidine synthesis. magtech.com.cn These reactions involve the formation of a carbon-nitrogen bond to close the four-membered ring.

Intramolecular nucleophilic substitution is one of the most common and reliable methods for constructing the azetidine ring. magtech.com.cnorganic-chemistry.org This strategy typically involves a γ-amino halide or a γ-amino alcohol derivative. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position to form the cyclic amine. magtech.com.cn

The success of this reaction depends on several factors, including the nature of the leaving group, the reaction conditions, and the substitution pattern of the acyclic precursor. For the synthesis of 3,3-disubstituted azetidines, the Thorpe-Ingold effect can facilitate the cyclization by bringing the reactive centers into closer proximity.

While less common for the specific substitution pattern of this compound, reductive cyclizations offer an alternative route to azetidines. magtech.com.cn This method can involve the cyclization of β-haloalkylimines. However, this approach is more frequently applied to the synthesis of azetidines with different substitution patterns. The development of new catalytic systems continues to expand the scope of reductive cyclization reactions in heterocyclic synthesis.

Cycloaddition Strategies for Azetidine Ring Systems

Cycloaddition reactions offer a powerful and convergent approach to the azetidine skeleton by forming two new bonds in a single step.

The [2+2] cycloaddition of imines and alkenes, known as the aza Paternò–Büchi reaction, is a direct method for synthesizing azetidines. researchgate.net Recent advancements have focused on using visible-light photocatalysis to overcome the limitations of traditional UV-light-mediated methods. researchgate.net For example, an intermolecular [2+2] photocycloaddition between cyclic oximes and alkenes can be achieved using visible light and a triplet energy transfer photosensitizer. springernature.com

Schindler's group has reported a visible-light-mediated intermolecular [2+2] cycloaddition of 2-isoxazoline-3-carboxylates with various alkenes. rsc.org This reaction is catalyzed by fac-[Ir(dFppy)3] and proceeds via a triplet energy transfer mechanism, demonstrating broad substrate scope with both activated and unactivated alkenes. rsc.org

Metal-catalyzed [2+2] cycloadditions provide another avenue. For instance, thermal and silver-catalyzed [2+2] cycloadditions of imines to methylenecyclopropane (B1220202) derivatives have been used to synthesize 2-alkoxyazetidines. organic-chemistry.org

Amine-catalyzed cycloadditions have also been employed in the synthesis of azetidine derivatives. magtech.com.cn These reactions often involve the formation of a reactive intermediate that then undergoes cycloaddition. While less common than metal- or photo-catalyzed variants for azetidine synthesis, this strategy remains an area of active research.

Ring Contraction and Expansion Rearrangements for Azetidines

Rearrangement reactions provide non-traditional pathways to the azetidine core, either by contracting a larger ring or expanding a smaller one.

Ring contraction of five-membered heterocycles is a viable strategy. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.orgnih.gov This reaction proceeds in the presence of a base like potassium carbonate and can incorporate various nucleophiles such as alcohols, phenols, or anilines. organic-chemistry.orgnih.gov

Conversely, ring expansion of three-membered rings, such as aziridines, can also lead to azetidines. magtech.com.cn These reactions often involve the formation of an aziridinium (B1262131) intermediate that is subsequently opened by a nucleophile to form the four-membered ring. Ring expansion of bicyclic azetidiniums can lead to larger rings like pyrrolidines and piperidines, demonstrating the synthetic utility of the strained azetidine intermediate. researchgate.net

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of readily available azetidin-2-ones (β-lactams) is a straightforward and widely used method for obtaining the corresponding azetidines. magtech.com.cnu-tokyo.ac.jp β-Lactams can be synthesized through various methods, most notably the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine. mdpi.comresearchgate.net

A variety of reducing agents can be employed for the carbonyl reduction. Hydroalanes have been shown to be particularly effective for this transformation. acs.org The choice of reducing agent is critical to avoid over-reduction or cleavage of the strained ring. This method provides reliable access to a wide range of substituted azetidines, leveraging the extensive chemistry developed for β-lactam synthesis. mdpi.com

C-H Activation and Coupling Reactions in Azetidine Synthesis

Direct C-H activation has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to the formation of carbon-carbon and carbon-heteroatom bonds. In the context of azetidine synthesis, intramolecular C-H amination reactions have proven particularly valuable.

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of a suitable amine substrate provides a direct route to the azetidine ring. morressier.comnih.gov This transformation typically proceeds through a Pd(II)/Pd(IV) catalytic cycle. The reaction is often directed by a removable directing group, such as a picolinamide, which facilitates the cyclometalation step. morressier.com For the synthesis of a 3,3-disubstituted azetidine like this compound, a precursor bearing the geminal substituents and a strategically placed C-H bond for activation would be required. The high diastereoselectivity often observed in these reactions is a significant advantage. rsc.org Mechanistic studies suggest that the turnover-limiting step can be the oxidation of the palladium catalyst, and the reaction can be influenced by factors such as ligand choice and the nature of the oxidant. rsc.orgacs.org

Recent advancements have also explored the use of other transition metals, such as rhodium, for C-H insertion reactions to form heterocyclic systems. acs.org Furthermore, copper-catalyzed radical cascade cyclizations involving double C-H activation have been developed for the synthesis of highly functionalized azetidines. researchgate.netnih.gov

Metal-Catalyzed Approaches (e.g., Gold, Copper, Rhodium, Titanium, Palladium)

A variety of transition metals catalyze key transformations in the synthesis of azetidine derivatives, each offering unique reactivity and selectivity.

Palladium: As mentioned, palladium catalysis is instrumental in C-H activation/amination reactions for azetidine ring formation. rsc.org Additionally, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce the 3-methoxyphenyl (B12655295) group onto a pre-formed azetidine ring bearing a suitable handle, like a halide or triflate. mdpi.com

Copper: Copper catalysis has been utilized in several approaches to azetidine synthesis. This includes the [3+1] radical cascade cyclization of tertiary alkylamines with alkynes, which allows for the construction of highly substituted azetidines. nih.gov Copper-catalyzed multicomponent reactions have also been developed to produce functionalized azetidine derivatives. nih.gov

Gold: Gold catalysts have shown utility in the synthesis of azetidin-3-ones through the oxidative cyclization of chiral N-propargylsulfonamides. nih.gov These azetidin-3-ones can serve as versatile intermediates for the synthesis of 3,3-disubstituted azetidines via the addition of organometallic reagents. Mechanistically, these reactions often involve the formation of reactive α-oxo gold carbene intermediates. nih.gov

Rhodium: Rhodium catalysts are effective for intramolecular C-H insertion reactions of diazo compounds to form cyclic systems, including azetidines. acs.org Rhodium-catalyzed ring expansion of aziridines with vinyl-N-triftosylhydrazones also provides a route to 2-vinyl azetidines, which can be further functionalized. uni.lu

Titanium: Titanium-mediated syntheses, particularly through Kulinkovich-type mechanisms, have been employed for the construction of spirocyclic NH-azetidines from oxime ethers. wikipedia.orgsciforum.net This method involves the formation of a titanacyclopropane intermediate that acts as a 1,2-dianion equivalent. wikipedia.orgsciforum.net

| Metal Catalyst | Synthetic Approach | Key Features |

| Palladium | Intramolecular γ-C(sp³)-H Amination | High diastereoselectivity, use of directing groups. |

| Copper | [3+1] Radical Cascade Cyclization | Forms highly substituted azetidines, involves double C-H activation. |

| Gold | Oxidative Cyclization of N-propargylsulfonamides | Access to azetidin-3-one (B1332698) intermediates, involves α-oxo gold carbenes. |

| Rhodium | Intramolecular C-H Insertion | Utilizes diazo precursors to form the azetidine ring. |

| Titanium | Kulinkovich-type Reaction | Synthesis of spirocyclic azetidines via titanacyclopropane intermediates. |

Stereoselective Synthesis of Azetidine Scaffolds

The creation of the quaternary stereocenter in this compound in an enantiomerically pure form is a significant synthetic challenge. Several strategies have been developed to address this, including enantioselective and diastereoselective methodologies.

Enantioselective and Diastereoselective Methodologies

The diastereoselective synthesis of azetidines can often be achieved by taking advantage of substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of the cyclization reaction. For instance, iodine-mediated cyclization of homoallylic amines can lead to the formation of cis-2,4-disubstituted azetidines. nih.govresearchgate.net

Enantioselective approaches aim to create the desired stereoisomer from achiral or racemic starting materials. Copper-catalyzed boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. nih.gov While not directly forming a quaternary center, this method highlights the potential for metal-catalyzed enantioselective functionalization of the azetidine core. The synthesis of chiral azetidin-3-ones via gold-catalyzed cyclization of chiral N-propargylsulfonamides provides an enantioselective entry point to 3,3-disubstituted azetidines. nih.gov Subsequent diastereoselective addition of an organometallic reagent to the ketone would then establish the quaternary stereocenter.

Chiral Auxiliary and Organocatalytic Strategies

Chiral Auxiliaries: The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org In the context of synthesizing chiral 3,3-disubstituted azetidines, a chiral auxiliary can be attached to the nitrogen atom of the azetidine precursor to direct the stereoselective introduction of one of the C3 substituents. For example, an enantioselective alkylation of a 3-arylacetic acid derivative, where the aryl group is a precursor to the 3-methoxyphenyl group, could be achieved using a chiral lithium amide as a traceless auxiliary. rsc.org Subsequent cyclization would then yield the chiral azetidine.

Organocatalysis: Organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can be used to catalyze the asymmetric formation of C-C and C-N bonds. nih.gov For the synthesis of chiral 3,3-disubstituted azetidines, an organocatalytic Michael addition of a nucleophile to an α,β-unsaturated precursor could be envisioned. nih.gov The development of organocatalytic methods for the synthesis of chiral fused α-trifluoromethyl azetidines via [2+2] cycloadditions demonstrates the potential of this approach for constructing the azetidine ring with high enantiocontrol. rsc.org

Strain-Release Driven Stereocontrol

Strain-release driven reactions of highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), offer a powerful and modular approach to the synthesis of functionalized azetidines. nih.govjove.comchemrxiv.orgbris.ac.uknih.govnih.govchemrxiv.org The stereochemical outcome of these reactions can often be controlled.

The addition of organometallic reagents to ABBs proceeds with high regioselectivity to afford 3-substituted azetidinyl anions. Subsequent trapping with an electrophile can lead to the formation of 3,3-disubstituted azetidines. Enantiocontrolled synthesis can be achieved by using chiral ligands or by employing chiral ABBs. nih.govjove.comchemrxiv.org A four-component strain-release-driven synthesis has been developed for the modular construction of substituted azetidines, highlighting the versatility of this approach. bris.ac.uknih.govnih.gov The mechanism involves a nih.govjove.com-Brook rearrangement followed by the ring-opening of the strained azabicyclo[1.1.0]butane. bris.ac.uknih.govnih.gov

Reaction Mechanism Elucidation in Azetidine Synthesis

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For the advanced methodologies discussed, several mechanistic studies have been conducted.

In palladium-catalyzed C-H amination, detailed kinetic and computational studies have supported a Pd(II)/Pd(IV) catalytic cycle. acs.org The regioselectivity is often controlled by the directing group, and the reductive elimination from the Pd(IV) intermediate is the key C-N bond-forming step. rsc.org

Strain-release driven reactions of ABBs have been investigated using in-situ infrared spectroscopy, confirming the rapid nature of the nih.govjove.com-Brook rearrangement and subsequent ring-opening. bris.ac.uknih.govnih.gov Density functional theory (DFT) calculations have been employed to understand the radical strain-release photocatalysis for azetidine synthesis, elucidating the role of the photosensitizer and the radical intermediates. chemrxiv.org

For metal-catalyzed reactions, the mechanism often involves the coordination of the metal to the substrate, followed by key steps such as migratory insertion, reductive elimination, or C-H activation. For example, in the gold-catalyzed synthesis of azetidin-3-ones, the proposed mechanism involves the formation of a gold-carbene intermediate. nih.gov In titanium-mediated reactions, the formation and subsequent reaction of a titanacyclopropane are central to the proposed mechanism. wikipedia.orgsciforum.net

Investigation of Intermediates and Transition States

The synthesis of 3,3-disubstituted azetidines often proceeds through reactive intermediates whose stability and subsequent reaction pathways dictate the success of the cyclization. One common strategy involves the intramolecular cyclization of precursors like γ-haloamines or epoxy amines. The formation of the four-membered ring is generally less favorable than the formation of five- or six-membered rings due to higher ring strain and unfavorable transition state conformations. rsc.org

A key approach to synthesizing 3-aryl-3-substituted azetidines involves the generation of an azetidine carbocation intermediate. morressier.com This can be achieved by treating a precursor, such as a 3-aryl-3-azetidinol, with a Lewis acid catalyst. The stability of this carbocation is crucial for the subsequent reaction steps. For instance, in the synthesis of 3,3-diarylazetidines, an N-Boc-3-aryl-3-azetidinol can be subjected to Friedel-Crafts arylation conditions, where the carbocation intermediate is trapped by an aromatic nucleophile. core.ac.uk The choice of the nitrogen-protecting group, such as a carbamate (B1207046) (Cbz), can be essential for enhancing the reactivity and stabilizing the intermediate. morressier.com

Another well-established pathway is the intramolecular SN2 reaction. nih.gov In this process, a nitrogen atom displaces a leaving group located at the γ-position of an acyclic precursor. The transition state for this 4-exo-tet cyclization is highly ordered, and its energy is a significant barrier to the reaction. Factors such as substrate conformation and steric hindrance play critical roles. For example, palladium(II)-catalyzed intramolecular C(sp³)–H amination involves a mechanism where an octahedral Pd(IV) species undergoes intramolecular cyclization to form the azetidine ring. rsc.org

In the synthesis of 3,3-dimethylazetidines, an iodine-mediated intramolecular cyclization of γ-prenylated amines has been shown to proceed in a highly diastereoselective manner, highlighting the influence of the reaction conditions and intermediates on the stereochemical outcome. rsc.org Similarly, La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to azetidines, favoring the 4-exo-tet cyclization over the 5-endo-tet pathway that would lead to a pyrrolidine (B122466). nih.gov

The table below summarizes key intermediates and transition state concepts in the synthesis of substituted azetidines.

| Synthetic Approach | Key Intermediate(s) | Transition State Concept | Governing Factors |

|---|---|---|---|

| Functionalization of 3-Aryl-3-azetidinols | Azetidine carbocation | Stabilization of the positive charge at C3 | Lewis acid catalyst, N-protecting group (e.g., Cbz) morressier.com |

| Intramolecular SN2 Cyclization | γ-Haloamine, γ-Sulfonyloxyamine | 4-exo-tet cyclization geometry | Ring strain, conformational barriers, leaving group ability rsc.orgnih.gov |

| Pd-Catalyzed C-H Amination | Amino-alkyl-Pd(IV) species | Reductive elimination from a high-valent metal center | Oxidant, additives, ligand environment rsc.org |

| Aminolysis of Epoxy Amines | Epoxide-Lewis acid complex | Regioselective attack of the amine nucleophile | Catalyst (e.g., La(OTf)₃), substrate stereochemistry nih.gov |

Computational Verification of Reaction Pathways

Computational chemistry provides powerful tools for verifying reaction pathways and understanding the factors that control selectivity in azetidine synthesis. Density Functional Theory (DFT) calculations are frequently employed to model reaction mechanisms, calculate the energies of intermediates and transition states, and predict the feasibility of a proposed synthetic route.

For instance, computational studies have been used to explain the regioselectivity observed in the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines. Calculations of the transition state energies for the competing 4-exo-tet (azetidine formation) and 5-endo-tet (pyrrolidine formation) cyclizations revealed that the presence of the lanthanum catalyst significantly lowers the energy barrier for the azetidine pathway in cis-epoxy amines, consistent with experimental results. nih.gov

In the context of photocatalytic methods like the aza Paternò–Büchi reaction, computational models can predict the success of a reaction by calculating the frontier orbital energies of the alkene and imine precursors. acs.org When the excited state energies are closely matched, the energy required to reach the transition state is lower, leading to a more efficient reaction. These models can pre-screen potential reactants, saving significant experimental effort. acs.org

Theoretical calculations have also shed light on the mechanism of palladium-catalyzed C-H amination reactions. These studies help to elucidate the role of the catalyst and oxidant in forming the key Pd(IV) intermediate and the subsequent reductive elimination step that closes the azetidine ring. rsc.org By understanding the energetic landscape of the reaction, conditions can be optimized to favor the desired product.

The following table presents examples of how computational methods are applied to verify reaction pathways in azetidine synthesis.

| Synthetic Method | Computational Technique | Finding/Verification | Significance |

|---|---|---|---|

| La(OTf)₃-Catalyzed Aminolysis of Epoxides | DFT Calculations | The transition state for azetidine formation is energetically favored over pyrrolidine formation in the presence of the catalyst. nih.gov | Explains the observed high regioselectivity of the reaction. |

| Aza Paternò–Büchi Reaction | Frontier Molecular Orbital (FMO) Theory | Predicts reactivity based on the energy levels of excited state reactants. acs.org | Allows for pre-screening of substrates to identify viable reaction partners. |

| Pd-Catalyzed C-H Amination | DFT Calculations | Validates the proposed mechanism involving a Pd(IV) intermediate and reductive elimination. rsc.org | Provides insight into the catalytic cycle, aiding in catalyst and reaction optimization. |

Scalability and Process Optimization in Azetidine Synthesis Research

The transition of a synthetic route from laboratory-scale to industrial production requires careful consideration of scalability and process optimization. For azetidine derivatives intended for applications such as pharmaceuticals, robust and efficient large-scale syntheses are crucial. Research in this area focuses on developing methods that are not only high-yielding but also safe, cost-effective, and reproducible.

Process optimization often involves screening various reaction parameters to identify the ideal conditions. This can include the choice of solvent, catalyst loading, temperature, and reaction time. For example, in metal-catalyzed reactions, minimizing the amount of expensive catalyst is a key optimization goal. rsc.org

The development of robust processes for producing trisubstituted azetidines on a multi-gram scale has been reported, often involving the adaptation of existing conditions to handle larger quantities safely and efficiently. acs.org Such processes are critical for supplying sufficient material for further studies and development.

Green Chemistry Principles in Azetidine Synthesis

The application of green chemistry principles to the synthesis of azetidines aims to reduce the environmental impact of chemical processes. This involves designing reactions that are more efficient, use less hazardous materials, and generate minimal waste.

Key green chemistry strategies in azetidine synthesis include:

Catalysis: The use of catalysts, including metal catalysts, organocatalysts, and photocatalysts, can enable reactions to proceed under milder conditions with higher atom economy. rsc.org For example, visible-light-enabled reactions, such as the aza Paternò–Büchi reaction, avoid the need for high-energy UV sources and can be highly selective. acs.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core principle. Cycloaddition reactions are inherently atom-economical as they form the ring system without the loss of atoms. acs.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a significant goal. Research into flow chemistry has demonstrated the use of greener solvents like cyclopentylmethyl ether for the synthesis of substituted azetidines. researchgate.net

One-Pot and Tandem Reactions: Combining multiple synthetic steps into a single operation reduces the need for intermediate workups and purifications, thereby minimizing solvent use and waste generation. organic-chemistry.org Microwave-assisted one-pot syntheses in aqueous media represent a particularly green approach to forming heterocyclic rings. organic-chemistry.org

Energy Efficiency: Employing methods that require less energy, such as photocatalysis which operates at ambient temperature, contributes to a greener process. acs.org

By incorporating these principles, chemists can develop more sustainable and responsible methods for the synthesis of valuable azetidine compounds.

Computational Chemistry and Molecular Design of Azetidine Derivatives

Theoretical Rationale for 3-(3-methoxyphenyl)-3-methylazetidine Structural Design

The specific architecture of this compound is a deliberate convergence of structural motifs, each chosen for its potential to modulate physicochemical and pharmacological properties. The design rationale is rooted in established medicinal chemistry principles.

The Azetidine (B1206935) Ring: This four-membered saturated nitrogen heterocycle serves as a rigid scaffold. nih.gov Its inclusion is often a strategic choice to improve metabolic stability and pharmacokinetic properties compared to more flexible or larger ring systems. rsc.orgnih.gov The strained nature of the azetidine ring can also influence binding affinity to biological targets. rsc.org

The 3-Aryl Substituent (3-methoxyphenyl group): The placement of an aryl group at the 3-position is a common strategy in the design of bioactive molecules. The 3-methoxyphenyl (B12655295) group, in particular, can engage in various non-covalent interactions, such as pi-stacking and hydrogen bonding (via the methoxy (B1213986) oxygen), which are critical for molecular recognition at a receptor binding site. The meta-position of the methoxy group alters the electronic distribution of the phenyl ring, influencing its interaction capabilities and metabolic profile compared to ortho or para isomers.

The 3-Methyl Substituent: The introduction of a methyl group at the same position as the phenyl ring (a gem-disubstituted pattern) serves multiple purposes. It introduces a chiral center, potentially leading to stereospecific interactions with biological targets. Furthermore, this methyl group can shield adjacent parts of the molecule from metabolic enzymes, a strategy known as "metabolic blocking," thereby potentially increasing the compound's half-life. It also influences the puckering of the azetidine ring, locking it into specific conformations that may be more favorable for binding. Even minor changes in the substitution pattern of an azetidine ring can have a major effect on its biological activities. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical methods provide a static picture of a molecule's electronic structure, molecular modeling and dynamics simulations offer insights into its conformational flexibility and dynamic behavior over time.

The four-membered azetidine ring is not planar and exists in a puckered conformation to alleviate some of its inherent ring strain. nih.gov The degree of puckering and the preferred conformation are highly dependent on the substitution pattern on the ring. nih.gov Conformational analysis, often performed using computational methods, can identify the lowest energy conformations of the molecule. For a 3,3-disubstituted azetidine, the substituents can adopt either axial or equatorial positions relative to the ring, leading to different stereoisomers with distinct energies and shapes. Understanding the preferred conformation is vital as it dictates the three-dimensional presentation of functional groups for interaction with biological targets.

Table 3: Representative Conformational Parameters of a Substituted Azetidine Ring Note: The following data are representative values for illustrative purposes based on computational studies of similar azetidine systems.

| Parameter | Value | Significance |

|---|---|---|

| Ring Puckering Angle (°) | ~25-35 | Measures the deviation of the ring from planarity. A non-zero value indicates a puckered conformation. |

| Axial vs. Equatorial Energy Difference (kcal/mol) | 0.5 - 2.0 | The energy difference between conformations where a substituent is in an axial versus an equatorial position, indicating the preferred orientation. |

| Barrier to Ring Inversion (kcal/mol) | ~1.0 | The energy required for the ring to "flip" between its two puckered conformations. A low barrier indicates conformational flexibility. |

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by simulating the movements of atoms over time. researchgate.net These simulations can reveal the flexibility of the azetidine ring and its substituents, the stability of different conformations, and how the molecule interacts with its environment, such as a solvent or a protein binding pocket. researchgate.net For this compound, an MD simulation could show how the methoxyphenyl group rotates and explores different spatial orientations, which is critical for understanding how it might adapt its shape to fit into a binding site. These simulations are instrumental in validating docking poses and understanding the thermodynamics of ligand-receptor binding. mdpi.com

Ligand-Protein Docking Studies for Azetidine Scaffolds (Methodological Focus)

Ligand-protein docking is a computational technique central to structure-based drug design. It predicts the preferred orientation and conformation, or "pose," of a ligand when bound to a specific protein target. nih.govmdpi.com This method is crucial for understanding the interactions that drive molecular recognition and for screening virtual libraries to identify potential inhibitors or modulators of protein function. mdpi.commdpi.com

The primary goal of molecular docking is to predict the binding mode of a ligand within the active site of a receptor. nih.gov This process involves two key components: a search algorithm and a scoring function. The search algorithm explores the vast conformational space of the ligand and its possible orientations within the binding pocket, while the scoring function estimates the binding affinity for each generated pose. nih.govu-strasbg.fr

Docking algorithms can accurately predict the geometry of protein-ligand interactions, which is fundamental for designing new molecules. frontiersin.org For azetidine scaffolds, docking studies elucidate how the core structure and its substituents interact with amino acid residues in the target's active site. These interactions can include hydrogen bonds, van der Waals forces, and hydrophobic interactions, all of which contribute to the stability of the protein-ligand complex. nih.gov By analyzing the predicted poses, researchers can identify key interaction sites and understand the structural basis for a compound's activity. researchgate.net For instance, the analysis of docking results can reveal which functional groups on the azetidine ring are essential for binding and which positions can be modified to improve affinity or selectivity. frontiersin.org The accuracy of these predictions is often validated by comparing the root-mean-square deviation (RMSD) between the docked pose and a known experimental structure, with values under 2.0 Å generally considered reliable. u-strasbg.frresearchgate.net

Advanced docking approaches may also incorporate protein flexibility to provide a more realistic model of the binding event. nih.gov The output of these studies is typically a ranked list of compounds based on their predicted binding affinity, allowing for the prioritization of molecules for further investigation. nih.gov

The credibility of computational models hinges on their validation against experimental data. pqri.org For ligand-protein docking studies, the predicted binding affinities and interaction patterns must be correlated with results from in vitro assays to ensure the model's predictive power. nih.gov A common validation approach is to compare the docking scores of a series of azetidine derivatives with their experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki). A strong correlation suggests that the computational model is accurately capturing the key determinants of molecular recognition.

For example, a computational model can be calibrated and fine-tuned through synergistic collaboration with in vitro assays like the parallel artificial membrane permeability assay (PAMPA). nih.gov Similarly, predictive Quantitative Structure-Activity Relationship (QSAR) models, often developed in conjunction with docking, are validated using external test sets of compounds. nih.gov The predictive ability of these models is confirmed when newly synthesized compounds, designed based on the model's predictions, exhibit the expected activity in laboratory tests. nih.gov This iterative cycle of prediction, synthesis, and testing is a cornerstone of modern drug discovery, ensuring that computational efforts are well-aligned with real-world biological outcomes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govmdpi.com These models are powerful tools in drug design, enabling the prediction of a molecule's activity without the need for its physical synthesis and testing. kfupm.edu.sa

The foundation of any QSAR/SPR model is the generation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. nih.gov For an azetidine series, a wide array of descriptors can be calculated, including:

0D/1D Descriptors: Constitutional attributes like molecular weight and atom counts.

2D Descriptors: Topological indices that describe molecular connectivity and shape.

3D Descriptors: Geometrical properties derived from the three-dimensional structure of the molecule.

Quantum Chemical Descriptors: Properties like frontier molecular orbital energies (HOMO, LUMO), dipole moment, and electrostatic potential, often calculated using methods like Density Functional Theory (DFT). nih.gov

Once generated, a crucial step is the selection of the most relevant descriptors that have the greatest influence on the biological activity. nih.govelsevierpure.com This process helps to avoid overfitting and creates a more robust and interpretable model. Techniques such as stepwise regression, genetic algorithms, or ant colony optimization are employed to identify the optimal subset of descriptors. elsevierpure.comresearchgate.net

With the most relevant descriptors selected, a mathematical model is developed to correlate these features with the observed biological activity. kfupm.edu.sa Various statistical and machine learning methods are used for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). kfupm.edu.saresearchgate.net

The quality and predictive power of a QSAR model are assessed using several statistical metrics:

Coefficient of determination (r² or R²): Indicates the proportion of variance in the biological activity that is predictable from the descriptors. A value closer to 1.0 signifies a better fit. chalcogen.ro

Cross-validated correlation coefficient (q² or Q²): Measures the internal predictive ability of the model, often determined using leave-one-out (LOO) cross-validation. chalcogen.ro

External validation (pred_r²): Assesses the model's ability to predict the activity of an external set of compounds not used in model training. researchgate.net

A robust QSAR model for an azetidine series can provide valuable insights into the structural requirements for potent activity and guide the design of new derivatives with enhanced properties. nih.gov

| Model Type | Target Activity | r² (Coefficient of Determination) | q² (Cross-validated r²) | pred_r² (External Validation) | Reference |

|---|---|---|---|---|---|

| 2D-QSAR (MLR) | Antimicrobial | 0.8040 | 0.6189 | Not Reported | chalcogen.ro |

| 2D-QSAR (MLR) | Antimicrobial | 0.8526 | 0.7784 | 0.8101 | researchgate.net |

| QSAR (GFA) | Antimalarial | 0.9465 | 0.8981 | 0.6915 | nih.govresearchgate.net |

| 3D-QSAR (kNN-MFA) | SGLT2 Inhibition | Not Reported | 0.7663 | 0.7386 | researchgate.net |

| Machine Learning | Anti-VZV Activity | Not Reported | 0.87-0.90 | 0.83-0.84 | nih.gov |

Chemoinformatic Approaches and Virtual Screening in Azetidine Research

Chemoinformatics integrates computational methods to analyze and manage large chemical datasets. malecentrum.cz In the context of azetidine research, chemoinformatic tools are essential for virtual screening, a process that computationally evaluates large libraries of chemical compounds to identify those most likely to bind to a drug target. mdpi.comresearchgate.net This approach significantly narrows down the number of candidates for experimental screening, saving considerable time and resources. nih.gov

Virtual screening can be broadly categorized into two types:

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. Molecular docking, as described in section 3.4, is the most common SBVS technique. mdpi.com Large databases of compounds, including those containing the azetidine scaffold, can be docked into the target's active site, and the top-scoring molecules are selected for further evaluation. u-strasbg.fr

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches utilize the structural information of known active compounds (ligands) to identify other molecules with similar properties. mdpi.com Techniques include searching for compounds with similar 2D fingerprints or building pharmacophore models that define the essential 3D arrangement of features required for activity.

The application of these chemoinformatic strategies allows researchers to efficiently explore vast chemical spaces, identify novel azetidine-based hits, and prioritize them for synthesis and biological testing, thereby accelerating the entire drug discovery pipeline. researchgate.net

Mechanistic Investigations and Molecular Interaction Studies of Azetidine Derivatives

In Vitro Receptor Binding Affinity Studies

In vitro receptor binding assays are fundamental tools for characterizing the interaction of azetidine (B1206935) derivatives with their biological targets. nih.gov These assays provide quantitative measures of binding affinity, such as the dissociation constant (Kd), the concentration of a ligand required to occupy 50% of the receptors at equilibrium, and the receptor density (Bmax). giffordbioscience.com

Radioligand binding assays are a highly sensitive and robust method for measuring the affinity of a ligand for its target receptor. giffordbioscience.com The methodology involves incubating a biological preparation containing the receptor of interest (such as a cell membrane homogenate) with a radiolabeled ligand (a ligand tagged with a radioactive isotope like tritium (B154650) ³H or iodine ¹²⁵I). nih.govrevvity.com

The basic protocol involves several key steps:

Incubation: The receptor preparation is incubated with the radioligand until the binding reaches equilibrium. giffordbioscience.com

Separation: Once equilibrium is achieved, the receptor-bound radioligand must be separated from the free, unbound radioligand. The most common method for membrane-bound receptors is rapid vacuum filtration, where the mixture is passed through a glass fiber filter that traps the membranes with the bound radioligand. giffordbioscience.comrevvity.com

Quantification: The radioactivity trapped on the filter is then measured using a scintillation counter. giffordbioscience.com

These assays can be performed in two main formats: saturation and competition. Saturation assays use increasing concentrations of the radioligand to determine the Kd and Bmax. giffordbioscience.com Competition assays, discussed in the next section, are used to determine the affinity of unlabeled compounds. giffordbioscience.com An alternative to filtration-based methods is the Scintillation Proximity Assay (SPA), a homogeneous technique where the receptor is immobilized on scintillant-coated beads, eliminating the need for a separation step. giffordbioscience.comrevvity.com

For instance, such assay types have been employed to evaluate the affinity of various azetidine derivatives for targets like the GABA transporters GAT-1 and GAT-3. nih.gov Another study developed a specific radioligand binding assay to measure the brain concentration of the nicotinic receptor ligand sazetidine-A, an azetidine derivative. researchgate.net

Competition binding assays are a cornerstone for profiling the interaction of novel compounds with their targets and for determining their relative binding affinities. giffordbioscience.comnih.gov In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing compound, such as an azetidine derivative. giffordbioscience.comnih.gov

The unlabeled test compound competes with the radioligand for the same binding site on the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity. The results are plotted as a displacement curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. giffordbioscience.com The IC₅₀ value is then used to calculate the inhibition constant (Ki), which reflects the true affinity of the test compound for the receptor. giffordbioscience.com

This approach has been used to characterize the potency of azetidine derivatives as GABA-uptake inhibitors. For example, certain azetidin-2-ylacetic acid derivatives showed high potency at the GAT-1 transporter, while other 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives exhibited moderate affinity for both GAT-1 and GAT-3 transporters. nih.gov

| Compound Type | Derivative | Target | IC₅₀ (μM) |

|---|---|---|---|

| Azetidin-2-ylacetic acid | Derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 |

| Azetidin-2-ylacetic acid | Derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 |

| Azetidine-3-carboxylic acid | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine | Compound 18b | GAT-1 | 26.6 ± 3.3 |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine | Compound 18e | GAT-3 | 31.0 ± 4.7 |

Beyond determining affinity, binding assay data is instrumental in exploring the characteristics of a receptor's binding site and in evaluating the quality of a ligand. A key metric used in this evaluation is Ligand Efficiency (LE). wikipedia.org LE measures the binding energy of a compound per non-hydrogen atom, providing a way to compare the binding affinity of molecules of different sizes. wikipedia.orgtaylorandfrancis.com It helps identify compounds that bind efficiently to their target, which is a desirable trait for developing potent and specific drug candidates. taylorandfrancis.com

Ligand Efficiency is calculated using the following formula: LE = 1.4(−log IC₅₀) / N where N is the number of non-hydrogen atoms in the molecule. wikipedia.org

A higher LE value indicates that the compound achieves its binding affinity with a more compact structure. This metric is particularly valuable in fragment-based drug discovery, where small, efficiently binding fragments are elaborated into larger, more potent lead compounds. taylorandfrancis.com Other related metrics include the Binding Efficiency Index (BEI), which relates potency to molecular weight, and the Surface-binding Efficiency Index (SEI), which relates potency to the polar surface area. wikipedia.org Studies on azetidine-based inhibitors of the STAT3 protein, for example, have led to the development of analogues with sub-micromolar potency, marking a significant improvement over previous compounds and highlighting the efficiency of the azetidine scaffold in interacting with the target binding site. acs.orgnih.gov

Enzyme Inhibition Studies (In Vitro Biochemical Assays)

Certain classes of azetidine derivatives have been investigated for their ability to inhibit specific enzymes. These studies utilize in vitro biochemical assays to quantify the inhibitory potency of the compounds.

Azetidine iminosugars have been synthesized and evaluated as inhibitors of glycosidase enzymes, particularly amyloglucosidase. nih.govnih.gov Amyloglucosidase is an enzyme that hydrolyzes terminal α-1,4- and α-1,6-glucosidic linkages in polysaccharides. The inhibitory activity of these compounds is typically assessed using an assay where the enzyme is pre-incubated with the azetidine derivative before the addition of a substrate, such as p-nitrophenyl-α-D-glucopyranoside. rsc.org The enzyme's activity is measured by monitoring the release of p-nitrophenol, a colored product.

Studies have shown that certain N-carboxylic azetidine iminosugars are potent and competitive inhibitors of amyloglucosidase. rsc.orgresearchgate.net In one study, the N-carboxylic azetidine iminosugar 2d was found to be a more active inhibitor of amyloglucosidase than the established drugs Miglitol and 1-deoxynojirimycin (B1663644) (DNJ). nih.govrsc.org These experimental findings were further supported by in silico molecular docking studies, which provided insights into the binding interactions between the inhibitors and the active site of the enzyme. researchgate.net Another study identified the azetidine iminosugar 2 as a more potent amyloglucosidase inhibitor than miglitol. nih.gov

| Compound | IC₅₀ (μM) | Ki (μM) | Type of Inhibition |

|---|---|---|---|

| Azetidine Iminosugar 2d | 1.5 | 0.8 | Competitive |

| Furanose fused azetidine 2f | 10.5 | 5.3 | Competitive |

| Miglitol (Standard) | 2.8 | 1.5 | Competitive |

| 1-deoxynojirimycin (DNJ) (Standard) | 2.8 | 1.5 | Competitive |

Azetidinones, also known as β-lactams, are a class of azetidine derivatives characterized by a carbonyl group at the 2-position of the ring. globalresearchonline.net Certain azetidin-2-one (B1220530) derivatives have been synthesized and evaluated for their ability to inhibit Phospholipase A2 (PLA2) enzymes. medwinpublishers.comijbpas.com PLA2s are a diverse family of enzymes that hydrolyze the sn-2 position of membrane phospholipids, releasing arachidonic acid and lysophospholipids. nih.gov Since arachidonic acid is a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, PLA2 is considered a key target for anti-inflammatory therapies. nih.govnih.gov

The inhibitory activity of azetidinone derivatives against PLA2 has been linked to other biological effects, such as antitubercular activity. medwinpublishers.comijbpas.com The evaluation of these compounds involves in vitro assays to measure their capacity to block the enzymatic action of PLA2. medwinpublishers.com The structural diversity of azetidinones allows for modifications that can be tailored to enhance their inhibitory potency against specific PLA2 isoforms. globalresearchonline.net

Tumor Necrosis Factor-Alpha (TNF-alpha) Converting Enzyme (TACE) Inhibition

Tumor Necrosis Factor-Alpha (TNF-α) is a pro-inflammatory cytokine that plays a pivotal role in various inflammatory diseases. The conversion of its membrane-bound precursor to the soluble, active form is catalyzed by the TNF-alpha Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). wuxiapptec.comresearchgate.net Inhibition of TACE is a promising therapeutic strategy for managing these conditions by reducing the levels of soluble TNF-α. researchgate.netnih.gov Small molecule inhibitors of TACE have been the subject of extensive research, aiming to develop orally bioavailable drugs for the treatment of diseases such as rheumatoid arthritis. nih.govdoi.org

While direct studies on "3-(3-methoxyphenyl)-3-methylazetidine" as a TACE inhibitor are not prevalent in publicly available literature, the azetidine scaffold is a recognized motif in medicinal chemistry. medwinpublishers.comenamine.net The unique conformational constraints and physicochemical properties of the azetidine ring can be exploited in the design of enzyme inhibitors. rsc.org For a molecule like "this compound" to act as a TACE inhibitor, it would likely interact with the enzyme's active site. TACE is a zinc-dependent metalloproteinase, and its inhibitors often feature a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the active site. nih.gov The remainder of the inhibitor molecule typically occupies and interacts with various specificity pockets (S1, S1', S2', etc.) within the active site cleft. nih.govsemanticscholar.org The methoxyphenyl and methyl groups on the azetidine ring of "this compound" would be expected to engage in hydrophobic and van der Waals interactions within these pockets, contributing to its binding affinity.

Mechanism of Enzyme Inhibition (e.g., Competitive, Non-competitive)

The mechanism by which small molecules inhibit TACE is typically competitive. These inhibitors are designed to bind to the active site of the enzyme, thereby preventing the natural substrate (pro-TNF-α) from binding and being cleaved. nih.gov The interaction between the inhibitor and the enzyme is often reversible.

For a hypothetical TACE inhibitor like "this compound," the mode of inhibition would likely be competitive. The molecule would vie with the endogenous substrate for access to the catalytic machinery of TACE. The potency of such an inhibitor is quantified by its inhibitory constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a more potent inhibitor.

The specific interactions dictating the inhibitory mechanism would involve the coordination of a suitable functional group on the azetidine derivative with the catalytic zinc ion, and the accommodation of its substituent groups within the enzyme's binding pockets. The nature of these interactions determines whether the inhibition is purely competitive or exhibits mixed-type kinetics.

Some inhibitors of other enzymes, such as certain serine proteases, have been shown to act via an irreversible mechanism, forming a covalent bond with a residue in the active site. nih.gov For instance, some β-lactam-containing azetidinones can acylate the active site serine of human leukocyte elastase. nih.gov However, for metalloproteinases like TACE, the predominant mechanism for small molecule inhibitors is reversible, competitive inhibition.

Structure-Activity Relationship (SAR) and Structure-Interaction Relationship (SIR) Principles for Azetidine Derivatives

General Principles of Structural Modification Impact on Molecular Recognition

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with a biological target. Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how modifications to a compound's chemical structure affect its biological activity. scienceopen.com For azetidine derivatives, SAR studies have been conducted in the context of various targets, revealing key structural features that govern their potency and selectivity. medwinpublishers.comnih.gov

General principles of SAR indicate that even minor structural changes can have a profound impact on molecular recognition. These modifications can alter the compound's:

Shape and Size: Affecting how well it fits into the binding site.

Electronic Properties: Influencing electrostatic interactions, such as hydrogen bonding and pi-pi stacking.

Lipophilicity: Modulating the hydrophobic interactions with the target and affecting pharmacokinetic properties.

For "this compound," modifications to the methoxy (B1213986) group (e.g., altering its position on the phenyl ring or replacing it with other substituents) or the methyl group could significantly impact its binding affinity for a target enzyme like TACE.

Stereo/Structure-Activity Relationship (SSAR) Studies for Chiral Azetidines

Chirality plays a crucial role in the interaction of small molecules with biological macromolecules, which are themselves chiral. The differential interaction of enantiomers with a target is a well-established principle in pharmacology. For chiral azetidines, Stereo/Structure-Activity Relationship (SSAR) studies are essential to determine which enantiomer possesses the desired biological activity and to understand the stereochemical requirements of the binding site. fiu.edunsf.gov

In the case of "this compound," the carbon at the 3-position of the azetidine ring is a chiral center. Therefore, this compound exists as a pair of enantiomers. It is highly probable that these enantiomers would exhibit different potencies as enzyme inhibitors. One enantiomer may fit optimally into the active site, maximizing favorable interactions, while the other may bind less effectively or not at all. SSAR studies would involve the synthesis and biological evaluation of the individual enantiomers to elucidate these differences.

Positional and Substituent Effects on Target Binding

The position and nature of substituents on the azetidine ring and any appended aromatic systems are critical determinants of target binding affinity and selectivity. For "this compound," the meta position of the methoxy group on the phenyl ring is a key feature. Moving this group to the ortho or para position would alter the molecule's electronic distribution and steric profile, likely leading to a change in its interaction with the target.

Similarly, the methyl group at the 3-position of the azetidine ring contributes to the compound's lipophilicity and steric bulk. Replacing this methyl group with other substituents (e.g., ethyl, hydrogen, or a polar group) would systematically probe the requirements of the corresponding binding pocket.

The following table illustrates hypothetical SAR data for a series of 3-phenyl-3-methylazetidine analogs, demonstrating the impact of substituent changes on inhibitory activity against a generic enzyme.

| Compound | R1 (Phenyl Substituent) | R2 (Azetidine C3-Substituent) | IC50 (nM) |

|---|---|---|---|

| 1 | 3-OCH3 | CH3 | 50 |

| 2 | 4-OCH3 | CH3 | 120 |

| 3 | 2-OCH3 | CH3 | 250 |

| 4 | 3-OH | CH3 | 80 |

| 5 | 3-OCH3 | H | 500 |

| 6 | 3-OCH3 | C2H5 | 35 |

Investigation of Metabolic Stability in In Vitro Systems (e.g., Microsomal Stability)

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, particularly its half-life and oral bioavailability. wuxiapptec.com In vitro assays using liver microsomes are a standard method for assessing the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. wuxiapptec.comcreative-bioarray.com

The microsomal stability assay involves incubating the test compound with liver microsomes and cofactors (like NADPH) and monitoring the disappearance of the parent compound over time. if-pan.krakow.pl The results are typically expressed as the in vitro half-life (t½) or intrinsic clearance (CLint). if-pan.krakow.pl

For "this compound," several structural features could be sites of metabolic modification. The methoxy group is susceptible to O-demethylation, and the phenyl ring can undergo hydroxylation. The azetidine ring itself, while generally stable, can also be a site of metabolism. researchgate.net The metabolic stability of azetidine-containing compounds can be influenced by the nature and position of substituents, which can block or promote metabolic attack. nih.gov

The following table presents representative data from a microsomal stability assay for a set of hypothetical compounds, illustrating how structural variations can affect metabolic stability.

| Compound | Structure | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| A | This compound | 45 | 15.4 |

| B | 3-(4-methoxyphenyl)-3-methylazetidine | 30 | 23.1 |

| C | 3-(3-hydroxyphenyl)-3-methylazetidine | 20 | 34.7 |

| D | 3-(3-fluorophenyl)-3-methylazetidine | 65 | 10.7 |

Chemical Derivatization and Analog Development Research for 3 3 Methoxyphenyl 3 Methylazetidine

Design Principles for Novel Azetidine (B1206935) Analogs with Modified Substructures

The rational design of new analogs of 3-(3-methoxyphenyl)-3-methylazetidine is a cornerstone of lead optimization. This process aims to create new molecules with improved potency, selectivity, and pharmacokinetic properties by modifying the parent structure. spirochem.com Key strategies involve the application of bioisosterism and a systematic exploration of substituent effects on the core scaffolds.

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where an atom or group of atoms is exchanged for another with similar physical or chemical properties to create a new molecule with comparable biological activity. cambridgemedchemconsulting.com This technique is employed to modulate the potency, alter pharmacokinetics, or reduce the toxicity of a lead compound. spirochem.comcambridgemedchemconsulting.com For this compound, bioisosteric replacements can be considered for the methoxy (B1213986) group, the phenyl ring, and the methyl group.

The objective is to generate novel analogs that retain the key molecular interactions of the parent compound while offering improved physicochemical properties. spirochem.comdrughunter.com For example, replacing a methoxy group with other small, hydrogen-bond-accepting groups can influence metabolic stability. cambridgemedchemconsulting.com Similarly, replacing the phenyl ring with various heteroaromatic rings is a common tactic to explore new intellectual property space and optimize interactions with biological targets. drughunter.com

| Original Group | Potential Bioisosteric Replacements | Rationale for Replacement |

|---|---|---|

| Methoxy (-OCH3) | -F, -OH, -NH2, -CH3, -Cl | Modulate pKa, metabolic stability, and hydrogen bonding capacity. cambridgemedchemconsulting.com |

| Phenyl | Pyridyl, Thienyl, Pyrazolyl, Isoxazolyl | Alter aromatic interactions, solubility, and metabolic profile; introduce new hydrogen bonding vectors. drughunter.com |

| Methyl (-CH3) | -NH2, -OH, -F, -Cl | Introduce polarity and potential for new hydrogen bonds. cambridgemedchemconsulting.com |

| Azetidine Ring Oxygen | -CF2- (in place of ether oxygen) | Can serve as a bioisostere for an ether oxygen. cambridgemedchemconsulting.com |

Systematic exploration of substitution patterns on both the azetidine and phenyl rings is crucial for understanding structure-activity relationships (SAR). The location, size, and electronic properties of substituents can dramatically influence a compound's biological activity and selectivity. mdpi.commdpi.com

For the phenyl moiety, derivatization can occur at the ortho-, meta-, and para-positions relative to the azetidine ring. Introducing various functional groups, such as halogens, alkyls, or nitro groups, can alter the electronic distribution and steric profile of the molecule. nih.gov For instance, the position of a substituent on an aromatic ring can significantly impact antagonist activity at a given receptor. nih.gov Studies on related structures have shown that antiplasmodial activity and selectivity are strongly dependent on the substitution pattern of a 4-phenyl moiety. mdpi.com

On the azetidine ring itself, substitution at the nitrogen atom or the methylene (B1212753) carbons presents opportunities for modification. N-alkylation or N-acylation can introduce a variety of functional groups, potentially extending the molecule into new binding pockets or modifying its physicochemical properties like solubility and cell permeability.

| Scaffold | Position of Substitution | Example Substituents | Potential Impact |

|---|---|---|---|

| Phenyl Ring | Ortho- (C2, C6) | -F, -Cl, -CH3 | Introduce steric hindrance, potentially improving selectivity; alter ring electronics. |

| Meta- (C4, C5) | -OH, -NH2, -CN | Introduce new hydrogen bonding sites or polar interactions. mdpi.com | |

| Para- (C4) | -NO2, -CF3, -OCH3 | Modulate electronic properties and metabolic stability. nih.gov | |

| Azetidine Ring | Nitrogen (N1) | -Alkyl, -Acyl, -SO2R | Alter basicity, lipophilicity, and introduce vectors for further functionalization. medwinpublishers.com |

| Carbon (C2, C4) | -F, =O (carbonyl) | Modify ring conformation and introduce new interaction points. |

Synthetic Strategies for Targeted Structural Modifications

The synthesis of novel analogs of this compound requires versatile and efficient chemical strategies. These methods must allow for the precise introduction of diverse functional groups and the construction of more complex molecular architectures, such as spirocyclic and fused ring systems.

A range of synthetic methodologies can be applied to modify the core structure. For the phenyl ring, standard aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed, followed by further transformations. For example, a nitro group can be reduced to an amine, which then serves as a handle for amide bond formation or other derivatizations.

Modifications to the azetidine ring often involve reactions at the nitrogen atom. The secondary amine of the azetidine provides a nucleophilic site for alkylation, acylation, sulfonylation, and reductive amination, allowing for the attachment of a wide array of substituents. researchgate.net Furthermore, modern synthetic techniques like the Suzuki-Miyaura cross-coupling reaction can be used to attach various aryl or heteroaryl groups to a pre-functionalized (e.g., brominated) phenyl ring, enabling significant structural diversification. mdpi.com

To explore novel three-dimensional chemical space, the synthesis of spirocyclic and fused azetidine systems is an area of active research. nih.gov Spirocycles, where two rings share a single atom, are of particular interest in medicinal chemistry as their rigid, three-dimensional structures can lead to improved target affinity and metabolic stability. enamine.net The introduction of spirocyclic azetidine motifs has become an effective method for mitigating early drug clearance. enamine.net

Synthetic strategies to access these complex scaffolds often involve multi-step sequences. For instance, 1,3-dipolar cycloaddition reactions can be used to construct fused pyrrolidine-azetidine systems. researchgate.netwhiterose.ac.uk Other approaches include ring-closing metathesis to form larger fused rings or intramolecular cyclization of appropriately functionalized azetidine precursors. nih.gov The synthesis of spirocyclic piperidine-azetidine ring systems has been achieved using nitrile lithiation and alkylation chemistry. researchgate.net These advanced synthetic methods provide access to novel and structurally diverse analogs that are not readily accessible through simple functional group interconversion. nih.govresearchgate.net

Relationship Between Structural Modifications and Observed Molecular Interactions

The ultimate goal of chemical derivatization is to understand and optimize the interactions between the molecule and its biological target. Every structural modification, from a simple bioisosteric replacement to the creation of a complex fused system, can alter these interactions.

Structural modifications directly impact a molecule's electronic and steric properties, which in turn govern its binding affinity and selectivity. For example, introducing a hydrogen bond donor or acceptor can establish a new, favorable interaction within a receptor's binding site, thereby increasing potency. mdpi.com Conversely, adding a bulky substituent might create a steric clash, reducing affinity for an off-target protein and thus improving selectivity. mdpi.com

The relationship between structure and activity is often complex and not easily predictable. However, by systematically synthesizing and testing a library of analogs, researchers can build a structure-activity relationship (SAR) model. This model helps to identify key pharmacophoric features—the essential spatial and electronic arrangement of atoms required for biological activity. For instance, SAR studies might reveal that a methoxy group at the 3-position of the phenyl ring is crucial for activity, while substitutions at the 4-position are well-tolerated and can be used to fine-tune pharmacokinetic properties. mdpi.com

| Structural Modification | Potential Effect on Molecular Properties | Impact on Molecular Interactions |

|---|---|---|

| Bioisosteric replacement of methoxy group | Changes in polarity, H-bonding capacity, metabolic stability. cambridgemedchemconsulting.com | Altered hydrogen bonding with target; modified van der Waals contacts. |

| Substitution on the phenyl ring | Altered electronics (electron-donating/withdrawing), lipophilicity, and steric bulk. mdpi.comnih.gov | Modified π-π stacking, electrostatic, and steric interactions. |

| Functionalization of azetidine nitrogen | Changes in basicity, solubility, and overall molecular shape. medwinpublishers.com | Introduction of new ionic or hydrogen bonds; probing of adjacent binding pockets. |

| Formation of spirocyclic or fused systems | Increased structural rigidity and three-dimensionality. nih.govenamine.net | Conformational restriction leading to enhanced binding affinity (entropic advantage); improved shape complementarity with the binding site. |

Library Synthesis Approaches for Azetidine Scaffolds

The development of chemical libraries based on the azetidine scaffold is a significant area of research in medicinal chemistry, driven by the desire to explore new chemical space and identify novel bioactive compounds. While specific library synthesis efforts centered solely on this compound are not extensively documented in publicly available literature, the principles and methodologies for constructing diverse azetidine libraries are well-established and directly applicable. These approaches, including diversity-oriented synthesis (DOS) and parallel synthesis, enable the systematic generation of numerous analogs for high-throughput screening.

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse and complex molecules from a common starting material. nih.gov This approach is particularly well-suited for generating libraries of azetidine derivatives with varied three-dimensional architectures, such as fused, bridged, and spirocyclic systems. nih.gov A key advantage of DOS is its ability to rapidly access a wide range of chemical space, increasing the probability of discovering compounds with novel biological activities. nih.gov

One notable example of DOS applied to azetidines involves the synthesis and diversification of a densely functionalized azetidine ring system. This work led to the creation of a 1976-membered library of spirocyclic azetidines using solid-phase synthesis techniques. nih.gov The solid-phase approach facilitates the purification and handling of large numbers of compounds, making it an efficient method for library construction. The general strategy involves the multi-step synthesis of a core azetidine scaffold on a solid support, followed by the introduction of various diversity elements through a series of chemical transformations.

The synthesis of such libraries often begins with the construction of a versatile azetidine core. For instance, a trisubstituted azetidine can be prepared and then subjected to a series of reactions to introduce skeletal diversity. nih.gov This can involve functional group manipulations, such as the reduction of a nitrile to a primary amine, followed by reactions to build different ring systems. nih.gov Methodologies like ring-closing metathesis have been employed to generate azetidine-fused eight-membered rings, further expanding the structural diversity of the library. nih.gov

Another approach amenable to library synthesis is the divergent functionalization of a common intermediate, such as a 3-aryl-3-azetidinol. morressier.com This method allows for the synthesis of 3,3-disubstituted azetidines, including 3,3-diarylazetidines, 3-arylazetidine ethers, and 3-arylazetidine sulfides. morressier.com The reaction proceeds through an azetidine carbocation intermediate, which can be trapped by various nucleophiles. morressier.com This strategy is particularly attractive for library synthesis as it allows for the introduction of a wide range of substituents at the 3-position of the azetidine ring from a single precursor.

The table below summarizes key approaches for the library synthesis of azetidine scaffolds that could be adapted for the derivatization of this compound.

| Synthesis Strategy | Core Scaffold/Intermediate | Key Reactions | Library Type |

| Diversity-Oriented Synthesis (DOS) | Densely functionalized azetidine | Solid-phase synthesis, functional group interconversion, ring-closing metathesis | Fused, bridged, and spirocyclic azetidines |

| Divergent Functionalization | 3-Aryl-3-azetidinol | Formation of azetidine carbocation, nucleophilic trapping | 3,3-Disubstituted azetidines (diaryl, ethers, sulfides) |

| Grignard Reaction and Alkylation | N-Boc-azetidin-3-one | Grignard addition, Swern oxidation, alkylation | 3-Aryl-3-oxypropylamine azetidines |

Parallel synthesis is another key methodology for generating chemical libraries. uniroma1.itchemrxiv.orgchemrxiv.orgnih.govrsc.org In this approach, a large number of individual compounds are synthesized simultaneously in an array format, such as in a 96-well plate. This allows for the rapid production of a library of discrete compounds, each with a known structure. The synthesis of 3,3-diarylazetidines from N-Boc-3-azetidinone, for example, could be readily adapted to a parallel synthesis format. core.ac.uk By using a variety of Grignard reagents and arylating agents, a library of 3,3-diarylazetidines with diverse substitution patterns could be efficiently generated.

The table below outlines a hypothetical parallel synthesis scheme for a library of 3-aryl-3-methylazetidine analogs, starting from a suitable N-protected 3-azetidinone.

| Step | Reaction | Reagents (Examples) |

| 1 | Grignard Addition | Methylmagnesium bromide |

| 2 | Arylation | (3-Methoxyphenyl)boronic acid (Suzuki coupling) or 3-bromoanisole (B1666278) (other cross-coupling) |

| 3 | N-Deprotection | Trifluoroacetic acid (for Boc group) |

| 4 | N-Functionalization | Various alkyl halides, acyl chlorides, or isocyanates |

The successful application of these library synthesis approaches to the this compound scaffold would provide a valuable collection of analogs for biological screening. The resulting data would be instrumental in establishing structure-activity relationships (SAR) and identifying promising lead compounds for further development.

Advanced Analytical Methodologies for Azetidine Research

Development of Chromatographic Techniques for Purity and Isomeric Analysis

Chromatography is an indispensable tool for separating and quantifying the components of a mixture. researchgate.net For 3-(3-methoxyphenyl)-3-methylazetidine, chromatographic methods are crucial for determining its purity after synthesis and for separating its enantiomers, as the molecule contains a chiral center.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally stable compounds like this compound. nih.gov The development of a robust HPLC method is a systematic process aimed at achieving optimal separation of the main compound from any impurities, such as starting materials, by-products, or degradation products. semanticscholar.org

A common approach for this analyte is reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase. conicet.gov.ar A core-shell C18 column is often selected for its high efficiency and speed. conicet.gov.ar The method development process involves optimizing several parameters, including the mobile phase composition (e.g., the ratio of acetonitrile (B52724) to water), the pH of the mobile phase (often buffered with additives like formic or acetic acid to ensure consistent ionization of the analyte), column temperature, and flow rate. Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, determined from its UV spectrum. chromatographyonline.com For more complex mixtures, a photodiode array (PDA) or multi-wavelength detector (MWD) can provide spectral information for peak identification and purity assessment. conicet.gov.archromatographyonline.com

An isocratic method, where the mobile phase composition remains constant, is often suitable for simple purity assays. chromatographyonline.com However, for samples containing impurities with a wide range of polarities, a gradient elution method, where the mobile phase composition is changed over the course of the analysis, provides superior resolution and shorter run times.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | Core-Shell C18 (e.g., 100 mm x 3.0 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient: 5% B to 95% B over 10 minutes |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| Detection | UV at 272 nm |

| Expected Retention Time | ~ 5.8 min |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. epa.gov For this compound, GC coupled with a mass spectrometer (GC-MS) can serve as an excellent method for purity confirmation and the identification of volatile impurities. mdpi.com

In a typical GC-MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. nfogm.no The column, often coated with a non-polar stationary phase like 5% phenyl polysiloxane, separates compounds based on their boiling points and interactions with the stationary phase. mdpi.com The temperature of the column oven is typically programmed to increase during the analysis, allowing for the sequential elution of compounds with different volatilities. As components exit the column, they enter the mass spectrometer, which serves as a highly specific and sensitive detector, providing both molecular weight and structural information from the fragmentation pattern of the analyte. mdpi.com